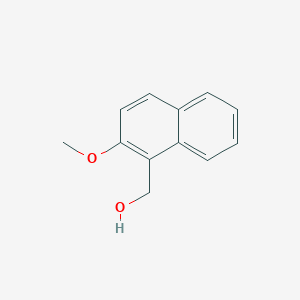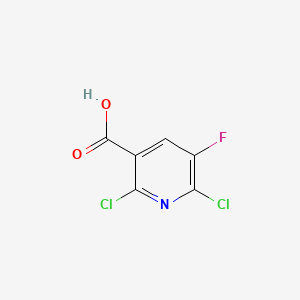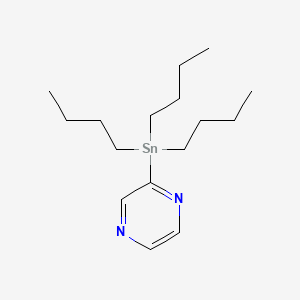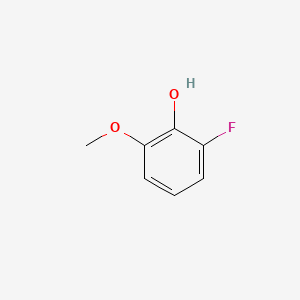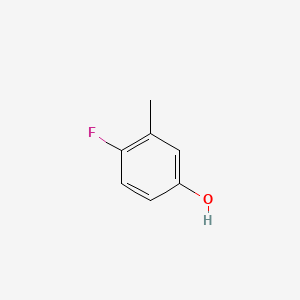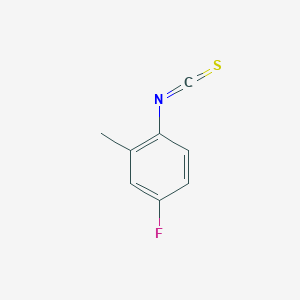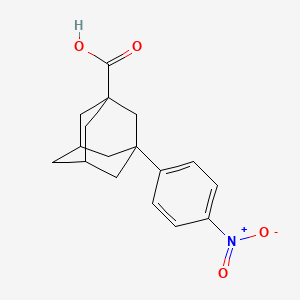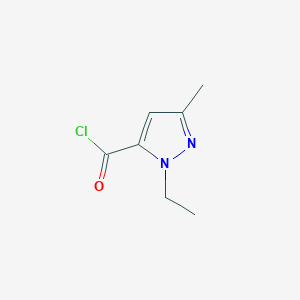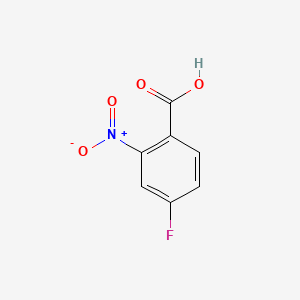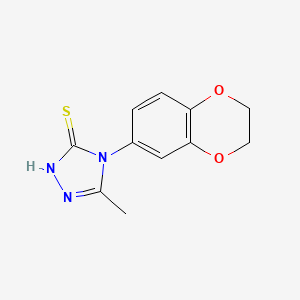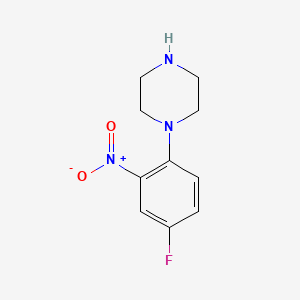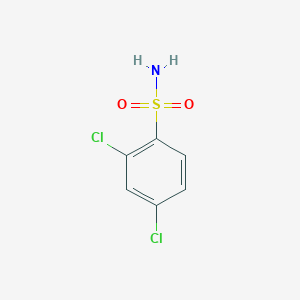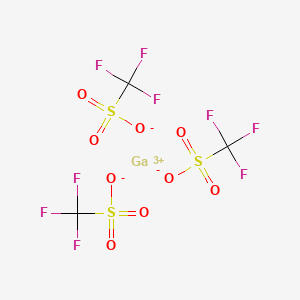
Gallium(III)-trifluormethansulfonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gallium(III) trifluoromethanesulfonate, also known as gallium triflate, is a chemical compound with the formula Ga(OTf)₃. It is a Lewis acid catalyst known for its water tolerance and reusability. This compound has gained significant attention in the field of organic chemistry due to its effectiveness in various catalytic reactions, particularly Friedel-Crafts alkylation and acylation reactions .
Wissenschaftliche Forschungsanwendungen
Gallium(III) trifluoromethanesulfonate has a wide range of applications in scientific research:
Biochemische Analyse
Biochemical Properties
Gallium(III) trifluoromethanesulfonate plays a significant role in biochemical reactions as a catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating different biochemical processes. For instance, it has been found to inhibit proteasome activity, which contributes to its anti-tumor effects . The compound’s interaction with enzymes such as proteasomes leads to the inhibition of their activity, resulting in the induction of apoptosis in cancer cells . Additionally, gallium(III) trifluoromethanesulfonate can act as a catalyst in the isopropylation of aromatics, demonstrating its versatility in biochemical reactions .
Cellular Effects
Gallium(III) trifluoromethanesulfonate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to disrupt normal cellular iron homeostasis by competing with Fe³⁺ for cellular uptake . This disruption leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Furthermore, gallium(III) trifluoromethanesulfonate has been observed to inhibit the growth of prostate cancer cells by targeting the proteasome, resulting in apoptosis induction .
Molecular Mechanism
The molecular mechanism of action of gallium(III) trifluoromethanesulfonate involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to proteasomes, inhibiting their activity and leading to the accumulation of ubiquitinated proteins . This inhibition triggers the activation of apoptotic pathways, resulting in cell death. Additionally, gallium(III) trifluoromethanesulfonate can act as a Lewis acid catalyst in various organic reactions, promoting the formation of desired products through its interaction with reactants .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gallium(III) trifluoromethanesulfonate can change over time. The compound is known for its stability and can be reused without loss of activity . Studies have shown that gallium(III) trifluoromethanesulfonate does not decompose in the presence of water, making it suitable for reactions involving aqueous conditions . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where the compound’s stability and catalytic activity remain consistent over extended periods .
Dosage Effects in Animal Models
The effects of gallium(III) trifluoromethanesulfonate vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells . At higher doses, toxic or adverse effects may be observed. It is crucial to determine the appropriate dosage to maximize the compound’s therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
Gallium(III) trifluoromethanesulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s ability to disrupt iron homeostasis by competing with Fe³⁺ affects metabolic flux and metabolite levels . This disruption can lead to changes in cellular metabolism, ultimately influencing cell function and viability.
Transport and Distribution
Within cells and tissues, gallium(III) trifluoromethanesulfonate is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. For example, gallium(III) trifluoromethanesulfonate’s ability to bind to transferrin allows it to be transported into cells, where it can exert its effects .
Vorbereitungsmethoden
Gallium(III) trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of gallium(III) oxide with trifluoromethanesulfonic acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. Industrial production methods may involve similar processes but on a larger scale, with additional steps for purification and quality control .
Analyse Chemischer Reaktionen
Gallium(III) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Friedel-Crafts Alkylation and Acylation: It acts as a catalyst in these reactions, facilitating the formation of carbon-carbon bonds.
Reductive Amination: This compound catalyzes the direct reductive amination of aldehydes, leading to the formation of secondary and tertiary amines.
Dehydration of Oximes: Gallium(III) trifluoromethanesulfonate can catalyze the dehydration of oximes to nitriles, showcasing its versatility in organic transformations.
Wirkmechanismus
The mechanism of action of gallium(III) trifluoromethanesulfonate primarily involves its role as a Lewis acid. It facilitates various organic reactions by accepting electron pairs from reactants, thereby stabilizing reaction intermediates and lowering activation energies. In biological systems, gallium compounds can replace iron in redox enzymes, inhibiting bacterial growth by targeting iron-dependent processes .
Vergleich Mit ähnlichen Verbindungen
Gallium(III) trifluoromethanesulfonate is often compared with other metal triflates, such as:
- Scandium(III) trifluoromethanesulfonate
- Yttrium(III) trifluoromethanesulfonate
- Lanthanum(III) trifluoromethanesulfonate
These compounds share similar catalytic properties but differ in their activity and stability under various conditions. Gallium(III) trifluoromethanesulfonate is unique due to its exceptional water tolerance and reusability, making it a preferred choice for many catalytic applications .
Eigenschaften
CAS-Nummer |
74974-60-0 |
|---|---|
Molekularformel |
CHF3GaO3S |
Molekulargewicht |
219.80 g/mol |
IUPAC-Name |
gallium;trifluoromethanesulfonate |
InChI |
InChI=1S/CHF3O3S.Ga/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
InChI-Schlüssel |
MQNJVGVYZGUIGG-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ga+3] |
Kanonische SMILES |
C(F)(F)(F)S(=O)(=O)O.[Ga] |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


